molecular formula C17H21N5O4S2 B11470383 1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine

1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine

Cat. No.: B11470383
M. Wt: 423.5 g/mol
InChI Key: HWPKIQQUHXTPQI-UHFFFAOYSA-N
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Description

1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)PIPERAZINE is a complex organic compound that features a combination of several functional groups, including a nitrophenyl group, a thiazole ring, a pyrrolidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)PIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea under basic conditions . The resulting thiazole intermediate is then coupled with a piperazine derivative that has been pre-functionalized with a pyrrolidine-1-sulfonyl group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or blocking of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)PIPERAZINE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and drug development.

Properties

Molecular Formula

C17H21N5O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

4-(3-nitrophenyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C17H21N5O4S2/c23-22(24)15-5-3-4-14(12-15)16-13-27-17(18-16)19-8-10-21(11-9-19)28(25,26)20-6-1-2-7-20/h3-5,12-13H,1-2,6-11H2

InChI Key

HWPKIQQUHXTPQI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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